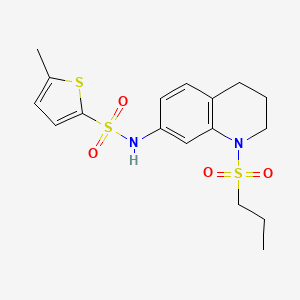
5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide” is a complex organic molecule that contains a thiophene ring . Thiophenes are a type of organosulfur heterocyclic compound . They are aromatic compounds that contain a ring of four carbon atoms and one sulfur atom .
Aplicaciones Científicas De Investigación
Inhibition of Enzymes
- Phenylethanolamine N-methyltransferase (PNMT) Inhibition: Research has explored derivatives related to the tetrahydroquinoline and thiophene sulfonamide framework for their ability to inhibit PNMT, an enzyme critical in epinephrine biosynthesis. For instance, studies on 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides have shown that certain derivatives can significantly inhibit PNMT activity, potentially impacting epinephrine production and offering avenues for therapeutic intervention in conditions associated with catecholamine biosynthesis (Blank et al., 1980).
Anticonvulsant and Vasodilatory Effects
- Cerebrovasodilation and Anticonvulsant Activity: Compounds within the thiophene-2-sulfonamide class, such as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, have shown significant anticonvulsant activities and the ability to selectively increase cerebral blood flow, suggesting potential applications in managing seizure disorders and enhancing brain perfusion (Barnish et al., 1981).
Antioxidant, Antifungal, and Antibacterial Activities
- Bioactive Properties: Arylsulfonamide-based derivatives, including those incorporating the tetrahydroquinoline moiety, have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. Some compounds demonstrated significant efficacy, highlighting their potential as lead compounds for the development of new therapeutic agents targeting oxidative stress, fungal infections, and bacterial diseases (Kumar & Vijayakumar, 2017).
Anticancer Potential
- Induction of Oxidative Stress in Cancer Cells: Research on piperidine ring-fused aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, demonstrated their ability to induce oxidative stress and deplete glutathione in melanoma and leukemia cells. Some compounds exhibited potent cytotoxic effects across a range of cancer cell lines, suggesting their utility as anticancer agents (Madácsi et al., 2013).
Drug Metabolism Studies
- Biotransformation of Biaryl-Bis-Sulfonamides: Utilizing microbial systems such as Actinoplanes missouriensis for the production of mammalian metabolites of biaryl-bis-sulfonamide compounds offers insights into their metabolic pathways. This approach aids in the structural characterization of metabolites and the development of analytical standards for clinical drug metabolism studies (Zmijewski et al., 2006).
Propiedades
IUPAC Name |
5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S3/c1-3-11-25(20,21)19-10-4-5-14-7-8-15(12-16(14)19)18-26(22,23)17-9-6-13(2)24-17/h6-9,12,18H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSMSMHHBBKBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

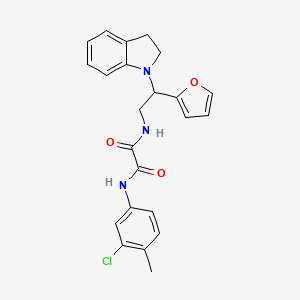
![4-Chloro-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2841825.png)

![methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2841827.png)
![2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(methylcarbamothioyl)amino]acetamide](/img/structure/B2841828.png)
![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)

![1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2841831.png)
![2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2841832.png)
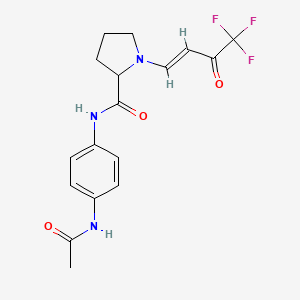
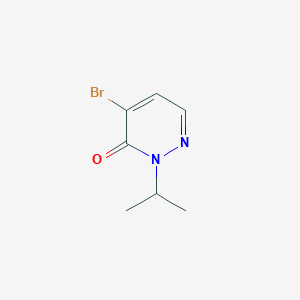
![Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate](/img/structure/B2841840.png)
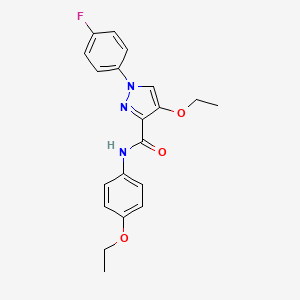
![Methyl 2-({4-[2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]piperazine-1-carbothioyl}amino)benzoate](/img/structure/B2841842.png)